9-cis-Retinyl Oleate-d17

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

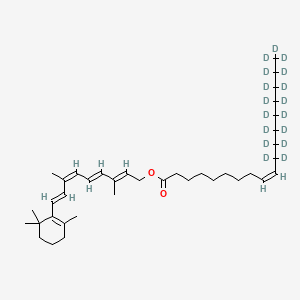

“9-cis-Retinyl Oleate-d17” is a labelled version of 9-cis-Retinyl Oleate, which is primarily found in the retina . It is a fatty acid ester of a Retinol isomer . The IUPAC name for this compound is (2E,4E,6Z,8E)-3,7-dimethyl-9-(2,6,6-trimethylcyclohexen-1-yl)nona-2,4,6,8-tetraenyl-11,11,12,12,13,13,14,14,15,15,16,16,17,17,18,18,18-heptadecadeuteriooctadec-9-enoate .

Synthesis Analysis

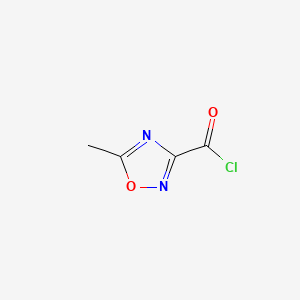

The synthesis of 9-cis-retinoids involves a novel approach for the catalytic Z-isomerization of retinoids using conventional heat treatment or microwave irradiation . A screen of 20 transition metal-based catalysts identified an optimal approach for the regioselective production of Z-retinoids . The most effective catalytic system was comprised of a palladium complex with labile ligands .

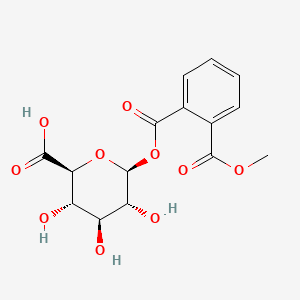

Molecular Structure Analysis

The molecular formula of “9-cis-Retinyl Oleate-d17” is C38H45D17O2 . The molecular weight is 568.00 . The canonical SMILES structure is CCCCCCCCC=CCCCCCCCC(=O)OCC=C©C=CC=C©C=CC1=C(CCCC1©C)C .

Chemical Reactions Analysis

In the eye, hydrolysis of stored retinyl esters is catalyzed by retinyl ester hydrolase (REH) activities in retinal pigment epithelium (RPE) membranes . Specific activities determined for hydrolysis of various retinol isomers of retinyl palmitate (9-cis-, 11-cis-, 13-cis-, and all-trans-retinyl palmitates) indicated that 11-cis-retinyl palmitate is preferentially hydrolyzed .

Physical And Chemical Properties Analysis

The molecular formula of “9-cis-Retinyl Oleate-d17” is C38H45D17O2 . The molecular weight is 568.00 . The canonical SMILES structure is CCCCCCCCC=CCCCCCCCC(=O)OCC=C©C=CC=C©C=CC1=C(CCCC1©C)C .

Wissenschaftliche Forschungsanwendungen

1. Biosynthesis and Metabolism

9-cis-Retinoic acid, for which 9-cis-retinyl oleate-d17 is a precursor, is synthesized through specific pathways involving enzymes like cis-retinol dehydrogenase (cRDH). This process involves the oxidation of 9-cis-retinol to 9-cis-retinal, and subsequent synthesis in hepatic cells, playing a crucial role in liver metabolism (Paik et al., 2000).

2. Retinoid Receptor Interaction

9-cis-Retinoic acid, derived from 9-cis-retinyl oleate-d17, serves as a biological ligand for retinoid X receptors (RXR). It interacts with various fatty acids and bile acids, indicating its involvement in diverse metabolic pathways (Radomińska-Pandya & Chen, 2002).

3. Role in Vision

Research on the synthesis and analysis of various retinyl esters, including 9-cis-retinyl oleate-d17, highlights their significance in ocular health, particularly in processes like vision and retinal health (Alvarez et al., 1981).

4. Enzymatic Reactions and Isomerization

Enzymatic activities related to the conversion and isomerization of 9-cis-retinyl oleate-d17 to its active forms are crucial in physiological processes like cellular differentiation and vision (Labrecque et al., 1995).

5. Pharmaceutical Applications

The study of 9-cis-retinyl oleate-d17 and its derivatives provides insights into potential therapeutic applications, such as in the treatment of hereditary retinal diseases and other conditions requiring retinoid-based interventions (Kochman et al., 2021).

6. Analytical Chemistry and Spectroscopy

Mass spectrometry and analytical techniques have been employed to study compounds like 9-cis-retinyl oleate-d17, aiding in the identification and understanding of its structure and metabolic pathways (Lin et al., 1970).

Wirkmechanismus

The retinoid (visual) cycle is a complex enzymatic pathway that operates in the retina for the regeneration of 11-cis-retinal (11-cis-Ral), the inherent visual chromophore indispensable for vision . Deficiencies in the retinoid metabolism are involved in pathologic mechanisms of several forms of retinal diseases .

Safety and Hazards

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

[(2E,4E,6Z,8E)-3,7-dimethyl-9-(2,6,6-trimethylcyclohexen-1-yl)nona-2,4,6,8-tetraenyl] (Z)-11,11,12,12,13,13,14,14,15,15,16,16,17,17,18,18,18-heptadecadeuteriooctadec-9-enoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C38H62O2/c1-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-27-37(39)40-32-30-34(3)25-22-24-33(2)28-29-36-35(4)26-23-31-38(36,5)6/h14-15,22,24-25,28-30H,7-13,16-21,23,26-27,31-32H2,1-6H3/b15-14-,25-22+,29-28+,33-24-,34-30+/i1D3,7D2,8D2,9D2,10D2,11D2,12D2,13D2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FXKDHZXYYBPLHI-OIHCPOPYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCC=CCCCCCCCC(=O)OCC=C(C)C=CC=C(C)C=CC1=C(CCCC1(C)C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])/C=C\CCCCCCCC(=O)OC\C=C(/C)\C=C\C=C(\C)/C=C/C1=C(CCCC1(C)C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C38H62O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

568.0 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

9-cis-Retinyl Oleate-d17 | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(2-Methyl-1H-pyrrolo[2,3-b]pyridin-3-yl)acetic acid](/img/structure/B586059.png)

![N-[3-Methyl-4-(2,2,2-trifluoroethoxy)-2-pyridinyl]methyl Lansoprazole-d4](/img/structure/B586062.png)

![5-[5-Chloro-3-(4-methylsulfonylphenyl)pyridin-2-yl]pyridine-2-carboxylic acid](/img/structure/B586077.png)